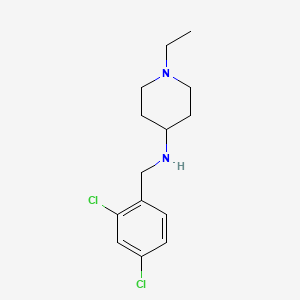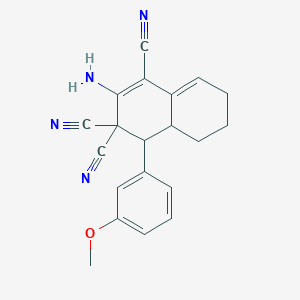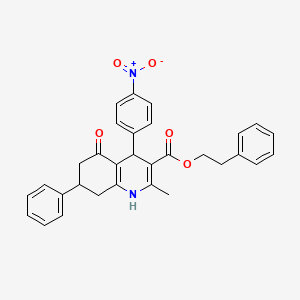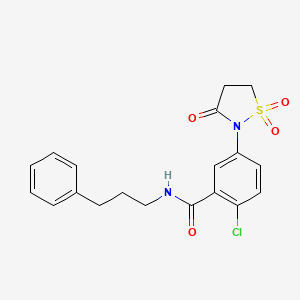![molecular formula C20H26N8O4 B5135729 N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide], also known as HPH-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazinecarboxamide derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, leading to its antitumor effects.
Biochemical and Physiological Effects:
N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, leading to its anti-inflammatory and antioxidant properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to its antitumor effects. Additionally, it has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] in lab experiments is its potential applications in various scientific fields such as cancer research and neurodegenerative disease research. It has also been found to be relatively safe and non-toxic, making it a suitable candidate for further research. However, one of the limitations of using N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] is its high cost and limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the research on N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to explore its potential applications in other scientific fields such as cardiovascular disease research and diabetes research. Additionally, further research is needed to optimize the synthesis method of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] and improve its availability for scientific research.
Méthodes De Synthèse
The synthesis of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] involves the reaction of 2,6-pyridinedicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The resulting product is then reacted with 1,6-hexanediamine to form the final compound. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(pyridine-3-carbonylamino)-3-[6-[(pyridine-3-carbonylamino)carbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O4/c29-17(15-7-5-9-21-13-15)25-27-19(31)23-11-3-1-2-4-12-24-20(32)28-26-18(30)16-8-6-10-22-14-16/h5-10,13-14H,1-4,11-12H2,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDGYYWAOPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)NCCCCCCNC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5135658.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)


amine oxalate](/img/structure/B5135667.png)

![1-methyl-3-(2-phenylethyl)-8-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5135676.png)

![4-[3-(1H-pyrazol-3-yl)phenyl]furo[3,2-c]pyridine trifluoroacetate](/img/structure/B5135696.png)



![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)